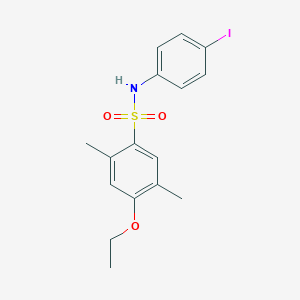

3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

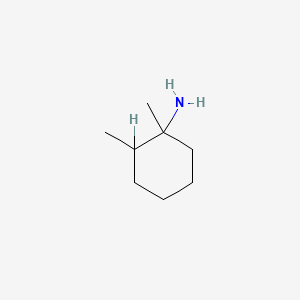

“3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a chemical compound with the formula C21H27N3O . It has been found in the hemolymph, brain, and hindgut of Bombus terrestris (bumblebee) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline .Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, which is a carboxamide group substituted with a benzene ring . The compound also contains a 4-methylpiperazin-1-yl group and a pyridazin-3-yl group .Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 337.467, and a mono-isotopic mass of 337.21541 .Applications De Recherche Scientifique

Herbicide Development and Photosynthesis Inhibition

Research on substituted pyridazinone compounds, which share a structural resemblance to the queried compound, indicates their role in inhibiting photosynthesis and the Hill reaction in barley. These compounds' phytotoxicity and additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, highlight their potential in herbicide development (Hilton et al., 1969).

Antioxidant Activity

The synthesis and evaluation of benzothiazinone derivatives reveal moderate to significant radical scavenging activity, suggesting a potential role for the structure in developing antioxidant therapies. Such compounds may serve as templates for designing potent biologically active molecules, indicating the broader chemical class's relevance in medicinal chemistry (Ahmad et al., 2012).

Antimicrobial and Antitumor Activities

Studies on pyrazolopyridine derivatives have demonstrated significant antioxidant, antitumor, and antimicrobial activities. These findings suggest that compounds with similar structural features may possess broad-spectrum biological activities, potentially useful in developing new therapeutic agents (El‐Borai et al., 2013).

Anticancer and Anti-inflammatory Agents

The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicate the potential of such structures in cancer treatment and inflammation control. These compounds' structure-activity relationships provide insights into designing effective therapeutic agents (Rahmouni et al., 2016).

Anti-influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has shown significant anti-influenza A virus activity. This highlights the potential application of similar compounds in antiviral drug development, especially against influenza viruses (Hebishy et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in many cellular processes and diseases.

Mode of Action

The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the downstream signaling and cellular responses typically induced by PDGF.

Biochemical Pathways

The inhibition of PDGF receptor tyrosine kinase affects multiple biochemical pathways. These include pathways involved in cell growth and division, angiogenesis, and inflammatory responses . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Pharmacokinetics

It has been found in various tissues in the bombus terrestris (bumblebee), including the hemolymph, brain, and hindgut . This suggests that the compound may have good bioavailability and can distribute widely in the body.

Result of Action

The inhibition of PDGF receptor tyrosine kinase by this compound can lead to a decrease in cell proliferation and migration, potentially slowing the progression of diseases such as cancer . Additionally, it may reduce inflammation and angiogenesis, further contributing to its therapeutic effects .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O/c1-17-4-5-20(16-18(17)2)24(30)25-21-8-6-19(7-9-21)22-10-11-23(27-26-22)29-14-12-28(3)13-15-29/h4-11,16H,12-15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDNPPTLNRGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)

![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)

![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)